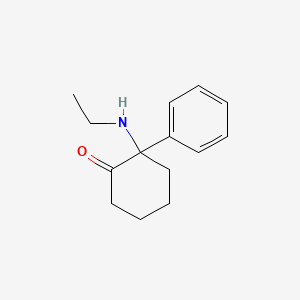
2-(Ethylamino)-2-phenylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-2-phenylcyclohexan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
2-(Ethylamino)-2-phenylcyclohexan-1-one serves as a key intermediate in the synthesis of various psychoactive substances. Its derivatives have been studied for potential use as anesthetic and analgesic agents, similar to ketamine. Research indicates that this compound can influence neurotransmitter systems, particularly glutamate and serotonin receptors, which are crucial in mood regulation and pain management.
Neuropharmacology
The compound has shown significant biological activity. Studies suggest that it may inhibit certain biological pathways relevant to treating mood disorders and chronic pain. For instance, derivatives of this compound have been evaluated for their efficacy in modulating receptor subtypes associated with antidepressant effects.
Study on Neuropharmacological Effects
A recent study investigated the effects of this compound on animal models of depression. Results indicated that the compound exhibited significant antidepressant-like effects, potentially through modulation of serotonin pathways. The study provided insights into its mechanism of action, suggesting that alterations in receptor binding could be responsible for its therapeutic effects.
Anesthetic Properties Evaluation
Another study focused on evaluating the anesthetic properties of this compound. It was found to produce rapid anesthesia comparable to ketamine in preclinical trials. The findings suggest potential applications in surgical settings where rapid onset anesthesia is required.
Propiedades
Número CAS |
6740-82-5 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 |
Nombre IUPAC |
2-(ethylamino)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C14H19NO/c1-2-15-14(11-7-6-10-13(14)16)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3 |
Clave InChI |
IDLSBAANXISGEI-UHFFFAOYSA-N |
SMILES |
CCNC1(CCCCC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCNC1(CCCCC1=O)C2=CC=CC=C2 |
Sinónimos |
2-Oxo-PCE 2-phenyl-2-(ethylamino)-cyclohexanone deschloro-N-ethyl-ketamine deschloro-N-ethyl-norketamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















